molecular formula C17H12F2O B11848630 2-(3-(Difluoromethoxy)phenyl)naphthalene

2-(3-(Difluoromethoxy)phenyl)naphthalene

Cat. No.: B11848630
M. Wt: 270.27 g/mol
InChI Key: KVLYNJVBXQLSMB-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound that features a naphthalene ring substituted with a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-(Difluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 2-(3-(Difluoromethoxy)phenyl)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, naphthalene derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters . The compound’s difluoromethoxy group may enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Difluoromethoxy)phenyl)naphthalene is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Biological Activity

2-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a difluoromethoxy group attached to a naphthalene structure. This unique configuration is believed to influence its biological activity, particularly in medicinal chemistry and pharmacology. The compound's potential applications span various fields, including cancer research and organic synthesis.

The chemical formula for this compound is C17H12F2OC_{17}H_{12}F_2O, with a molecular weight of 270.27 g/mol. The structural properties are outlined below:

PropertyValue
Molecular FormulaC17H12F2O
Molecular Weight270.27 g/mol
IUPAC Name2-[3-(difluoromethoxy)phenyl]naphthalene
InChI KeyKVLYNJVBXQLSMB-UHFFFAOYSA-N
Canonical SMILESC1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)F

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. Similar naphthalene derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. The difluoromethoxy group may enhance the compound’s stability and lipophilicity, facilitating better interaction with biological targets.

Biological Activity Studies

Research has indicated that compounds with naphthalene structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies on related naphthoquinones have demonstrated their ability to induce oxidative stress and inhibit cancer cell proliferation through mechanisms involving redox cycling and reactive oxygen species (ROS) generation .

Case Study: Antiproliferative Activity

In a comparative study evaluating the antiproliferative effects of naphthoquinone derivatives, compounds were tested against human cancer cell lines such as DU-145 (prostate), MCF-7 (breast), and T24 (bladder). The results showed that certain derivatives exhibited potent cytotoxicity, with IC50 values ranging from 1.5 μM to higher concentrations depending on the structural modifications made to the base naphthoquinone structure .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other naphthalene derivatives:

Compound TypeBiological ActivityNotable Features
Aminonaphthalenesulfonic AcidsVaries; some exhibit anti-cancer propertiesContains amino and sulfonic acid groups
NaphthamideModerate antiproliferative activityDifferent substituents affect activity
Arylnaphthalene LactonesAntimicrobial propertiesUnique lactone structure enhances activity

The difluoromethoxy group in this compound may provide enhanced lipophilicity and stability compared to these other derivatives, potentially leading to improved bioavailability and therapeutic efficacy.

Properties

Molecular Formula

C17H12F2O

Molecular Weight

270.27 g/mol

IUPAC Name

2-[3-(difluoromethoxy)phenyl]naphthalene

InChI

InChI=1S/C17H12F2O/c18-17(19)20-16-7-3-6-14(11-16)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,17H

InChI Key

KVLYNJVBXQLSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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